molecular formula C15H13FN2O2 B3267483 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone CAS No. 452056-81-4

2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone

Cat. No. B3267483
CAS RN: 452056-81-4
M. Wt: 272.27 g/mol
InChI Key: IBIRZTPHSLNZFC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone, also known as Fapydase, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, proliferation, and inflammation. 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been found to have various biochemical and physiological effects. In cancer research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been found to inhibit the formation of beta-amyloid plaques. In inflammation research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has several advantages for lab experiments. It can be easily synthesized in the laboratory and is relatively stable. 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has also been found to exhibit low toxicity, making it a suitable candidate for further research. However, one limitation of 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone research. In cancer research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone can be further studied for its potential as a chemotherapeutic agent. In Alzheimer's disease research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone can be explored for its ability to prevent the formation of beta-amyloid plaques. In inflammation research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone can be studied for its potential as an anti-inflammatory agent. Additionally, further studies can be conducted to investigate the mechanism of action of 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone and its potential side effects.
In conclusion, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone is a synthetic compound that has shown potential therapeutic applications in various diseases. Its ability to inhibit cancer cell growth, prevent the formation of beta-amyloid plaques, and possess anti-inflammatory properties make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are associated with the development of the disease. In inflammation research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)acetyl]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10(19)18-15-9-12(6-7-17-15)14(20)8-11-2-4-13(16)5-3-11/h2-7,9H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIRZTPHSLNZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215307
Record name N-[4-[2-(4-Fluorophenyl)acetyl]-2-pyridinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone

CAS RN

452056-81-4
Record name N-[4-[2-(4-Fluorophenyl)acetyl]-2-pyridinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452056-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[2-(4-Fluorophenyl)acetyl]-2-pyridinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.0 g of the compound (28) are suspended in 100 ml of acetic anhydride, a spatula tip of 4-dimethylaminopyridine is added and the reaction mixture is heated under reflux for 5 h. Most of the excess acetic anhydride is distilled off, the residue is hydrolyzed and the mixture is adjusted to pH 7 using conc. ammonia. The resulting clear precipitate (29) is filtered off and dried under reduced pressure over P2O5.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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